N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Description
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a piperazine-linked tetrahydroquinazoline moiety and methyl groups. The piperazine linker enhances solubility and bioavailability, while the methyl groups (N,N,6-trimethyl) likely influence steric and electronic properties .
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-14-12-17(24(2)3)23-19(22-14)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)20-13-21-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXGBDKCYTBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described by its molecular formula and a molecular weight of 342.45 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a tetrahydroquinazoline moiety.
Research indicates that this compound may interact with various biological targets:
- PI3K Inhibition : The compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cellular functions such as growth and metabolism. Inhibition of the PI3K pathway can have therapeutic implications in cancer treatment and inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- CNS Activity : Given the presence of the tetrahydroquinazoline structure, there is potential for neuroactive properties. Compounds in this class have been associated with modulation of neurotransmitter systems, which could be beneficial in treating neuropsychiatric disorders .
Antimicrobial Activity Table
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| N,N,6-trimethyl... | TBD | TBD |
Case Studies
- Cancer Research : A study investigated the effects of compounds structurally related to this compound on various cancer cell lines. Results indicated that these compounds could reduce cell viability in a dose-dependent manner through apoptosis induction.
- Inflammatory Diseases : Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results showed significant reduction in inflammatory markers and improved clinical scores in treated groups compared to controls.
Scientific Research Applications
Structure and Composition
The compound features a pyrimidine core substituted with a piperazine and tetrahydroquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 296.42 g/mol. The unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinazoline exhibit promising anticancer properties. For instance, compounds similar to N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Antitumor Efficacy
In a study by Selvakumar et al., a series of tetrahydroquinazoline derivatives were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity and potential for further development as anticancer agents .
Neurological Applications
The compound's interaction with neurotransmitter receptors positions it as a candidate for neurological disorders. Specifically, it has been studied as an allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .
Case Study: Neuroprotective Effects
Research has shown that certain derivatives can enhance cognitive functions in animal models by modulating AMPA receptor activity. These findings suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Antiviral Properties
The antiviral potential of compounds related to this compound has also been explored. Studies indicate that these compounds can inhibit viral replication mechanisms in vitro.
Case Study: Antiviral Screening
In recent investigations, derivatives were screened against various viruses, showing significant inhibition rates that warrant further exploration for antiviral drug development .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N,N,6-trimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine and analogous compounds from the evidence:
Key Structural Insights:
- Piperazine vs. Pyrrolidine Linkers : The target compound’s piperazine linker (vs. pyrrolidine in ) may confer greater conformational flexibility and improved solubility .
- Tetrahydroquinazoline vs.
- Methyl Substitution : The N,N,6-trimethyl groups on the pyrimidine core (target) may enhance metabolic stability compared to unmethylated analogs (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
